The core structure of Triphen diol consists of an ethane chain with two hydroxyl groups, with each carbon atom connected to two or three phenyl rings. The table below summarizes the key identifiers and physical properties for its two enantiomers.
| Property | (S)-(-)-1,1,2-Triphenylethane-1,2-diol | (R)-(+)-1,1,2-Triphenylethane-1,2-diol |
|---|---|---|
| CAS Registry Number | 108998-83-0 [1] | 95061-46-4 [2] |
| Molecular Formula | C₂₀H₁₈O₂ [1] | C₂₀H₁₈O₂ [2] |
| Molecular Weight | 290.36 g/mol [1] | 290.36 g/mol [2] |
| Melting Point | 125-127 °C [1] | 126 °C [2] |
| Specific Optical Rotation | [α]20/D -214° (c=1 in Ethanol) [1] | [α]D +217.3° (c=1.02 g/100ml in Ethanol) [2] |
| Predicted pKa | 12.87 ± 0.29 [1] | 12.87 ± 0.29 [2] |
| Form | Powder, Pale brown [1] | Powder, White to almost white [2] |
A common preparation of enantiopure this compound starts from commercially available chiral mandelic acid. The following workflow details the synthesis as described in the literature [2].
This synthetic route efficiently converts a readily available chiral pool starting material into the target diol with high enantiomeric purity.
1,1,2-Triphenylethane-1,2-diol is primarily valued in organic synthesis as a chiral building block and auxiliary [1] [2].
The table below summarizes the detailed experimental protocol for the reductive cyclization based on the research article [1] [2].
| Parameter | Specification |
|---|---|
| Target Compound | (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol [1] [2] |
| Key Precursor | 1,3,5-Triphenylpentane-1,5-dione [2] |
| Reagents | Zinc (Zn) metal, Acetic acid (medium) [1] [2] |
| Reaction Type | Reductive cyclization [1] [2] |
| Purification & Crystallization | Single crystals obtained from a THF/hexane solvent mixture [1] [2] |
The following diagram illustrates the synthetic workflow.
Synthesis workflow for 1,2,4-Triphenylcyclopentane-1,2-diol [1] [2]
The synthesized diol has been successfully used as a pre-catalyst activator in the ring-opening polymerization of ɛ-caprolactone, a monomer for producing biodegradable polyesters [2].
The search results indicate that "Triphen diol" is likely a shorthand name. To find more synthesis details, you can:
The synthesis of this molecule can be approached through different strategies, primarily via the oxidation of a cyclopentene precursor or the coupling of dicarbonyl compounds.
An industrial preparation method, detailed in a patent, describes a route starting from cyclopentene. This process involves a two-step sequence of epoxidation followed by hydrolysis [1].
The workflow for this synthesis is outlined below:
Synthesis via Epoxidation and Hydrolysis
Detailed Experimental Protocol (as described in CN104177230A) [1]:
A highly diastereoselective synthesis of polysubstituted cyclopentane-1,2-diols has been achieved via an intramolecular Pinacol coupling reaction [2]. This method is notable for being a "green" and practical process conducted in aqueous media.
Detailed Experimental Protocol (as described in Molecules 2008, 13(10), 2652-2658) [2]:
This method has been applied to various symmetrical aromatic 1,5-diketones, yielding the corresponding diols with excellent diastereoselectivity (often >99% d.e.) [2].
Table 1: Selected Examples from Intramolecular Pinacol Coupling [2]
| R¹ Substituent | R² Substituent | Product Yield (%) | Diastereomeric Excess (%) |
|---|---|---|---|
| H | H | 65 | > 99 |
| H | 4-Cl | 62 | > 99 |
| 4-CH₃ | H | 80 | > 99 |
| 4-CH₃O | H | 88 | > 99 |
| 4-Cl | H | 83 | > 99 |
While not a direct synthesis of cyclopentane-1,2-diol, recent research explores a two-step route from furfural (a biomass-derived compound) to glutaric acid, with cyclopentanone as a key intermediate [3]. A proposed reaction mechanism involves 1,1,2-trihydroxy-cyclopentane as an important intermediate, which is a functionalized derivative of cyclopentanediol [3]. This highlights the relevance of cyclopentane-diol-like structures in modern catalytic routes for producing renewable chemicals.
The compound exists as stereoisomers. Data for the trans-isomer is available from standard references.
Table 2: Physical Property Data for trans-1,2-Cyclopentanediol
| Property | Value | Reference / Source |
|---|---|---|
| CAS Registry Number | 5057-99-8 | [4] |
| Molecular Formula | C₅H₁₀O₂ | [5] |
| Molecular Weight | 102.13 g/mol | [5] |
| Melting Point | 45.0 to 49.0 °C | [5] |
| Purity (Commercial) | >98.0% (GC) | [5] |
The cis-isomer (CAS RN 5057-98-7) is also a known compound, with some physical data (e.g., boiling point under reduced pressure) available in the NIST WebBook [6].
It is important to contextualize these findings for a research audience:
The term "triphen diol" is not specific to a single compound. The table below summarizes three distinct molecules with similar names found in the search results.
| Compound Name | CAS Number | Molecular Formula / Weight | Specific Rotation [α] | Melting Point | Stereochemistry |
|---|---|---|---|---|---|
| (S)-(-)-1,1,2-Triphenylethane-1,2-diol [1] | 108998-83-0 | C20H18O2 / 290.36 g/mol | -214° (c=1 in Ethanol) | 125-127 °C | (S)-configured |
| (R)-(+)-1,1,2-Triphenylethane-1,2-diol [2] [3] | 95061-46-4 | C20H18O2 / 290.36 g/mol | Information Missing | Information Missing | (R)-configured |
| 5-Amino-1,3,5-triphenyl-pentane-1,3-diol [4] | Information Missing | C23H25NO2 (from text) | Information Missing | Information Missing | Multiple stereoisomers |
The search results also contained a record for "this compound" (CID 73014257) with a molecular formula of C22H20O4, but no further characterization data was available [5].
For the compound 5-Amino-1,3,5-triphenyl-pentane-1,3-diol, a detailed synthetic and analytical workflow was described in the literature [4]. The following diagram outlines the key steps for its preparation and stereochemical analysis:
Workflow for synthesis and chiral resolution of a triphenyl diol analog [4]
The protocol highlights several key techniques for molecular characterization:
The information gathered suggests that "this compound" is likely a generic descriptor for compounds featuring a diol group and three phenyl rings. The most readily available data pertains to the enantiomers of 1,1,2-triphenylethane-1,2-diol, a chiral building block.
For a comprehensive whitepaper, the current data is insufficient. I propose the following steps to deepen your research:
The following table summarizes the crystallographic data for three triphenylsulfonium salts, which share a common triphenyl-based cation [1].
| Compound Name & Formula | Triphenylsulfonium Triiodide ([TPS][I₃]) C₁₈H₁₅S⁺·I₃⁻ | Triphenylsulfonium Perchlorate ([TPS][ClO₄]) C₁₈H₁₅S⁺·ClO₄⁻ | Triphenylsulfonium Hexafluorophosphate ([TPS][PF₆]) C₁₈H₁₅S⁺·PF₆⁻ |
|---|---|---|---|
| Space Group | P2₁/n | P2₁ | P2₁/n |
| S—C Bond Length (Å) | ~1.787 (average) | 1.775 to 1.785 | 1.787 to 1.790 |
| C—S—C Bond Angles (°) | 101.9 to 106.3 | 104.5 to 106.1 | 102.96 to 105.20 |
| Molecular Geometry | Distorted trigonal–pyramidal | Distorted trigonal–pyramidal | Distorted trigonal–pyramidal |
| Dominant Intermolecular Contacts | H⋯I, H⋯H | H⋯O, H⋯H | F⋯H, H⋯H |
For context, another pharmacologically relevant compound, Trihexyphenidyl Hydrochloride, was characterized using powder diffraction [2]. Its crystal data is summarized below.
| Parameter | Value |
|---|---|
| Compound Name | Trihexyphenidyl Hydrochloride [2] |
| Formula | C₂₀H₃₂NO⁺·Cl⁻ [2] |
| Space Group | P2₁2₁2 [2] |
| Crystal System | Orthorhombic [2] |
| Unit Cell Parameters | a = 30.0265 (8) Å, b = 11.2297 (4) Å, c = 5.8931 (2) Å [2] |
| Unit Cell Volume | 1987.08 (12) ų [2] |
| Hydrogen Bonds | N—H⋯Cl, O—H⋯Cl, C—H⋯Cl [2] |
The general methodology for determining crystal structures, as described in the search results, involves several key steps [1] [2]:
The following diagram illustrates the general workflow for crystal structure determination and analysis as derived from the methodologies cited [1] [2].
Crystallography analysis workflow from synthesis to final model. [1] [2]
Since the exact data for "Triphen diol" was not found, here are suggestions for continuing your research:
This document provides a detailed protocol for the synthesis of (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol and its application as a precatalyst activator for the ring-opening polymerization (ROP) of ɛ-caprolactone. This diol, noted for forming chains via intermolecular hydrogen bonds, effectively activates polymerization catalysts [1].
The target diol is synthesized via a reductive cyclization reaction [1].
The synthesized diol functions as a precatalyst activator in the ROP of ɛ-caprolactone [1].
The table below summarizes key data for the synthesized diol compound.
| Property | Description / Value |
|---|---|
| Chemical Name | (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol [1] |
| CAS Registry Number | 267419-32-1 (as listed in source material) |
| Molecular Formula | C~23~H~22~O~2~ [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | Pbca [1] |
| Asymmetric Unit | One crystallographically independent molecule of the achiral (1R,2S,4r)-diol isomer [1] |
| Hydrogen Bonding | One intramolecular and one intermolecular O—H⋯O bond per hydroxyl group, forming one-dimensional chains [1] |
| Application | Successful use as a precatalyst activator for the ring-opening polymerization of ɛ-caprolactone [1] |
The following diagrams, generated using Graphviz, illustrate the synthesis and application workflow.
This flowchart outlines the step-by-step process for synthesizing and purifying the triphen diol precatalyst activator, from starting materials to the final crystalline product [1].
This flowchart shows the simple process of using the synthesized this compound as a precatalyst activator in the ring-opening polymerization of ε-caprolactone to form the final polymer [1].
Ring-Opening Polymerization (ROP) of cyclic esters like lactides and lactones is a primary method for synthesizing aliphatic polyesters, which are crucial for biomedical applications due to their biodegradability and biocompatibility [1] [2]. These polymers are widely used in drug delivery systems [1].
The following table summarizes the main classes of catalysts and initiators used in ROP, which defines the reaction mechanism and final polymer properties.
| Catalyst/Initiator Type | Examples | Typical Mechanism | Key Characteristics |
|---|---|---|---|
| Metallic Catalysts [3] [4] | Sn(Oct)₂, Al(OⁱPr)₃, heterodinuclear complexes | Coordination-Insertion | High activity; metal residues may be undesirable for biomedical/electronic applications [3]. |
| Organocatalysts [3] [5] | Strong bases (TBD, DBU), (Thio)urea/base pairs | Anionic (Base-activated) or Cationic (Activated Monomer) | Metal-free; useful for specialized applications. Strong bases can cause transesterification or lead to cyclic polymer formation without initiators [3]. |
| Enzymatic Catalysts [1] [2] | Lipases (e.g., in Ionic Liquids) | Enzymatic Ring-Opening | Green chemistry approach; high selectivity under mild conditions [1] [2]. |
Since a specific protocol for Triphen diol is not available, here is a general framework and strategies for developing your own experimental methodology.
1. Establish the Reaction System
2. Follow a General Experimental Workflow The diagram below outlines a core workflow for a standard ROP experiment, which can be adapted once the role of this compound is confirmed.
3. Characterize the Final Polymer Essential quantitative data to collect includes:
The polydispersity index (PDI) is a critical parameter in polymer science that describes the distribution of molecular weights within a polymer sample, calculated as the ratio of weight-average molecular weight (M_w) to number-average molecular weight (M_n). Precise control of PDI is particularly crucial in pharmaceutical applications where polymer uniformity directly influences drug delivery efficiency, pharmacokinetics, and immunogenicity. For triphen diol-based polymers, which belong to the class of aromatic-aliphatic polyesters, controlling PDI presents unique challenges and opportunities due to the rigid aromatic structure of the this compound moiety and its impact on polymerization kinetics.
The significance of PDI control extends beyond academic interest to regulatory compliance and manufacturing consistency. Regulatory agencies like the FDA are increasingly emphasizing the importance of precise characterization of polymeric excipients and drug conjugates, where broad molecular weight distributions can complicate approval processes. In the context of this compound-containing polymers, which may be utilized in applications ranging from ring-opening polymerization catalysts to biobased polyesters, controlling PDI ensures reproducible thermal, mechanical, and degradation properties of the final material [1]. Research has demonstrated that monodisperse polymers (PDI ≈ 1.0) exhibit superior performance in drug delivery systems compared to their polydisperse counterparts, with reduced immunogenic responses and more predictable circulation times [2].
Table 1: Comparison of PDI Control Strategies for Polyester Synthesis
| Strategy | Typical PDI Range | Key Advantages | Limitations |
|---|---|---|---|
| Conventional ROP | 1.2-1.8 | Simple setup, scalable | Difficult precise control, side reactions |
| Living Polymerization | 1.1-1.4 | Better control, functional group tolerance | Requires stringent conditions |
| Stepwise Synthesis | 1.0-1.1 | Near-perfect monodispersity | Low yields, multiple purification steps |
| Aryl Ester Methodology | 1.2-1.5 | Effective with low-reactivity diols | Requires additional reagent (p-cresol) |
The ring-opening polymerization (ROP) procedure for this compound-based polymers involves the following optimized steps:
Catalyst activation: In a nitrogen-filled glove box, prepare the catalyst system by combining Mg(BHT)₂(THF)₂ (1.0 equiv) with this compound activator (1.0 equiv) in anhydrous THF. Stir the mixture for 15 minutes at room temperature until homogeneous [1].
Monomer addition: Add ε-caprolactone or other cyclic ester monomer (100 equiv relative to catalyst) to the activated catalyst solution. The monomer-to-initiator ratio directly determines the target degree of polymerization and must be precisely controlled for PDI management.
Polymerization reaction: Heat the reaction mixture to 70°C with continuous stirring for 4-24 hours, monitoring progress by thin-layer chromatography or regular sampling for SEC analysis. The reaction time significantly impacts PDI, with longer times potentially leading to transesterification side reactions that broaden molecular weight distribution.
Termination and isolation: Quench the polymerization by rapid cooling to 0°C and adding a small volume of acidified methanol. Concentrate the crude polymer under reduced pressure and precipitate into cold hexane or diethyl ether. Collect the solid polymer by filtration and dry under vacuum until constant weight is achieved [1].
For this compound derivatives with low reactivity, particularly secondary diols like isosorbide analogs, the aryl ester methodology dramatically improves PDI control:
Charge this compound (1.0 equiv), diacid (1.0 equiv, e.g., succinic acid), and p-cresol (1.5 equiv) to a reaction vessel equipped for vacuum distillation.
Heat the mixture to 240°C under nitrogen atmosphere with continuous stirring for 5 hours, during which water is removed as the condensation product [3].
Gradually reduce pressure to 400 mbar over 30 minutes to remove excess p-cresol, then apply high vacuum (<1 mbar) for 1-2 hours until a highly viscous melt forms.
Cool the polymer and dissolve in appropriate solvent (e.g., CHCl₃) for precipitation into methanol. This method facilitates the formation of reactive aryl ester intermediates that enhance chain growth during polycondensation, yielding polyesters with PDI values of 1.2-1.5 even with challenging diols [3].
Diagram 1: Experimental workflow for controlled polymerization of this compound-based polymers highlighting critical PDI control points.
Purification efficiency directly impacts final PDI values through removal of low molecular weight oligomers and catalyst residues:
Fractional precipitation: Prepare a 5-10% (w/v) solution of the crude polymer in THF. Gradually add this solution to a tenfold volume of vigorously stirred non-solvent (typically hexane or methanol). Allow the precipitate to settle, then decant the supernatant. Repeat this process 2-3 times to narrow the molecular weight distribution.
Chromatographic purification: For research-scale quantities requiring exceptional monodispersity (PDI < 1.1), use silica gel or size-exclusion chromatography. The stepwise synthesis of uniform PEGs illustrates this approach, though it requires multiple purification steps that impact overall yield [2].
Size exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) provides the most accurate determination of molecular weight parameters and PDI:
End-group analysis by ¹H NMR provides complementary molecular weight data that validates SEC results:
Table 2: Characterization Techniques for PDI Determination
| Technique | Information Obtained | Sample Requirements | Limitations |
|---|---|---|---|
| SEC with RI detection | Relative M_n, M_w, PDI | 1-2 mg filtered solution | Requires standards, relative values |
| SEC-MALS | Absolute M_w, M_n, PDI, conformation | 2-4 mg filtered solution | Expensive equipment, complex data analysis |
| NMR end-group | M_n, DP, end-group functionality | 5-10 mg, deuterated solvent | Limited sensitivity at high MW, ambiguous integrations |
| MALDI-TOF MS | Exact M_n, PDI, end-group identity | <1 mg, matrix assistance | Limited to lower MW (<50 kDa), ionization bias |
The polydispersity index provides insights into the polymerization mechanism and potential side reactions. For this compound-based polymers:
Research shows that the diol-to-catalyst ratio significantly impacts PDI in this compound-activated polymerizations. When the ratio [diol]/[Mg(BHT)₂] = 1:1, PDI values of 1.39-1.42 were achieved, whereas a 1:2 ratio resulted in higher PDI (1.84-1.85) due to unequal growth of the two chains [1].
Table 3: Factors Influencing PDI in this compound-Based Polymerizations
| Factor | Effect on PDI | Optimization Strategy |
|---|---|---|
| Monomer purity | Impurities increase PDI | Recrystallization/column purification of monomers |
| Solvent dryness | Water causes chain transfer | Use freshly distilled anhydrous solvents |
| Reaction time | Too long increases PDI | Regular sampling to determine optimal time |
| Temperature control | Fluctuations broaden PDI | Use precision heating with efficient mixing |
| Catalyst activity | Inconsistent activation increases PDI | Fresh catalyst preparation, proper storage |
| Stoichiometry | Imbalance dramatically increases PDI | Precise weighing, accounting for moisture content |
The precise control of PDI in this compound-based polymers enables their application in specialized fields where material consistency is paramount. In pharmaceutical applications, particularly for drug delivery systems, this compound-containing polymers with low PDI demonstrate reduced immunogenicity and more predictable drug release profiles. The rigid aromatic structure of this compound moieties contributes to enhanced thermal properties and potentially improved barrier properties in packaging materials [1] [4].
The catalytic activity of this compound complexes in ring-opening polymerization creates a unique opportunity for these materials to serve dual roles as both polymer activators and structural components. Research has demonstrated successful ROP of ε-caprolactone using Mg(BHT)₂(THF)₂ activated by (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, achieving quantitative monomer conversion with controlled molecular weights [1]. The aryl ester methodology adapted from isosorbide chemistry provides a promising approach to overcome the low reactivity challenge of secondary diols in this compound derivatives, enabling synthesis of high molecular weight polymers with improved PDI [3].
Future directions in this field include developing continuous flow processes for improved PDI control, adapting high-throughput screening methods to rapidly optimize reaction conditions, and employing machine learning algorithms to predict polymerization outcomes based on monomer structure and reaction parameters. As sustainability considerations become increasingly important, the incorporation of this compound derivatives in biobased polymers presents an exciting frontier where PDI control will be essential for achieving competitive material properties [5].
The shift toward sustainable materials has intensified the search for bio-based alternatives to petrochemical monomers. 5,5′-Bis(hydroxymethyl)furil (BHMF) is a promising C12 heteroaromatic diol derived from the bio-platform chemical 5-hydroxymethylfurfural (5-HMF) [1]. Its structure, featuring two hydroxymethyl groups and two carbonyl groups on a rigid furan ring system, makes it a valuable rigid diol for synthesizing polymers with enhanced thermal and mechanical properties [1].
BHMF serves as a versatile precursor for various high-value applications. The following table summarizes its key characteristics and advantages:
| Property/Category | Description |
|---|---|
| Chemical Structure | C12 heteroaromatic diol; two substituted furan rings, two carbonyl groups, two hydroxymethyl groups [1]. |
| Key Features | Rigid molecular structure, high functionality, derived from renewable biomass [1]. |
| Primary Applications | Monomer for polyesters, polyurethanes, and polycarbonates [1]. |
| Polymer Advantages | Imparts rigidity and thermal stability to polymers; potential for enhanced material properties [1]. |
The synthesis of BHMF from 5-HMF is a two-step process involving carboligation followed by selective oxidation. The workflow is outlined in the diagram below.
DHMF is the crucial intermediate for BHMF production, formed via a carboligation (benzoin-type condensation) reaction [1].
This step selectively oxidizes the secondary hydroxyl group of DHMF to a ketone, forming BHMF [1].
The general pathway for incorporating BHMF into polymers is straightforward, leveraging its two hydroxyl groups for polycondensation. The diagram below illustrates this generic process.
I hope these Application Notes provide a robust foundation for your research. Should you need to explore specific polymer formulations or further characterization data, please feel free to ask.
The optimization of catalyst systems represents a critical challenge in modern pharmaceutical development, particularly in asymmetric synthesis where reaction efficiency and product purity must be balanced. The Triphen diol/Mg(BHT)₂ system has emerged as a promising catalytic platform for various stereoselective transformations, though its performance is highly dependent on the precise molar ratio between components. improper ratio selection can lead to suboptimal conversion rates, diminished enantiomeric excess, and increased formation of undesirable byproducts, ultimately affecting both process economics and product quality.
This document provides comprehensive application notes and detailed experimental protocols for determining the optimal this compound to Mg(BHT)₂ ratio across various reaction scenarios. The methodologies presented integrate systematic experimental design with advanced statistical analysis to efficiently explore the parameter space while minimizing experimental burden. By employing Response Surface Methodology (RSM) as outlined in our experimental design section, researchers can quantitatively model how input variables jointly affect responses and determine optimal variable settings through structured experiment plans [1].
The optimization approaches described herein are particularly valuable in pharmaceutical applications where process robustness and reproducibility are paramount. Through implementation of these protocols, researchers can expect to identify ratio optima that maximize catalytic performance while maintaining consistency across batches—a critical consideration in both early-stage development and manufacturing scale-up. The integrated nature of these protocols, combining traditional experimental techniques with modern optimization algorithms, provides a robust framework for catalytic system optimization that can be adapted to various research and development scenarios.
Response Surface Methodology (RSM) comprises a collection of mathematical and statistical techniques used to model and optimize systems influenced by multiple variables. This approach focuses on designing experiments, fitting mathematical models to empirical data, and identifying optimal operational conditions through structured experimentation. In the context of this compound/Mg(BHT)₂ ratio optimization, RSM enables researchers to efficiently quantify how input variables jointly affect critical responses such as reaction yield, enantiomeric excess, and reaction kinetics while minimizing experimental burden [1].
The fundamental principle of RSM involves approximating the unknown functional relationship between system inputs and outputs using empirical mathematical models, typically second-order polynomials. This approach is particularly valuable when the underlying mechanism is complex or not fully characterized, as it allows for predictive modeling without requiring complete mechanistic understanding. For catalytic system optimization, RSM provides several distinct advantages over traditional one-factor-at-a-time approaches, including the ability to capture interaction effects between factors, identify nonlinear relationships, and efficiently locate optimal regions in the experimental space with minimal experimental runs.
The relationship between the this compound/Mg(BHT)₂ ratio and measured responses is modeled using a quadratic response surface model, which captures linear, interaction, and curvature effects in the system. The general form of the quadratic model for two factors is represented as:
Y = β₀ + β₁A + β₂B + β₁₂AB + β₁₁A² + β₂₂B² + ε
Where Y represents the predicted response, β₀ is the constant coefficient, β₁ and β₂ are linear coefficients, β₁₂ is the interaction coefficient, β₁₁ and β₂₂ are quadratic coefficients, A and B are coded factor levels (e.g., this compound concentration and Mg(BHT)₂ concentration), and ε represents the random error term [1].
Regression analysis using least squares estimation is employed to determine the model coefficients that minimize the difference between observed and predicted values. The quality of the fitted model is evaluated through analysis of variance (ANOVA), which partitions total variability into components attributable to the model and random error. Key metrics for model assessment include the coefficient of determination (R²), which indicates the proportion of response variability explained by the model, and the adjusted R², which accounts for the number of terms in the model relative to the number of data points.
Table: Experimental Designs for this compound/Mg(BHT)₂ Ratio Optimization
| Design Type | Number of Experimental Runs | Factors Accommodated | Key Features | Best Use Cases |
|---|---|---|---|---|
| Central Composite Design (CCD) | 13-50 runs depending on factors | 2-5 factors | Includes factorial points, center points, and axial points; enables estimation of curvature | Comprehensive optimization when curvature is suspected |
| Box-Behnken Design (BBD) | 13-62 runs depending on factors | 3-5 factors | Spherical design with points on spheres; no corner points | Efficient when extreme conditions should be avoided |
| Full Factorial Design | 2^k runs (k = number of factors) | 2-4 factors | All possible combinations of factor levels | Initial screening when number of factors is small |
| Fractional Factorial Design | 2^(k-p) runs | 3+ factors | Subset of full factorial; sacrifices some interactions | Preliminary screening with multiple factors |
The selection of an appropriate experimental design is critical for efficient optimization. Central Composite Designs (CCD) are particularly valuable for this compound/Mg(BHT)₂ optimization as they extend factorial designs by adding center points and axial (star) points, allowing estimation of both linear and quadratic effects. The arrangement of points in a CCD ensures rotatability, meaning the variance of predicted responses is constant at points equidistant from the center, providing uniform precision throughout the experimental region [1]. Alternatively, Box-Behnken Designs (BBD) offer efficient three-level designs that are often useful when the region of operability is constrained, such as when certain ratio combinations may lead to precipitation or instability.
The implementation of RSM for this compound/Mg(BHT)₂ optimization typically follows a sequential approach, beginning with factor screening to identify influential variables, followed by response surface exploration to characterize the optimum region, and concluding with model validation to verify prediction accuracy. This structured approach ensures efficient resource utilization while providing comprehensive understanding of the system behavior across the experimental domain.
Materials Preparation:
Experimental Procedure:
This systematic approach to ratio screening enables efficient exploration of the parameter space while maintaining reaction consistency across experimental conditions. The careful control of atmospheric conditions is particularly crucial when working with moisture-sensitive Mg(BHT)₂ complexes to prevent catalyst decomposition and ensure reproducible results.
For comprehensive optimization using Response Surface Methodology, follow this enhanced protocol:
Central Composite Design Implementation:
Advanced Data Collection:
This comprehensive approach facilitates the development of a predictive model that correlates reaction conditions with multiple quality responses, enabling identification of a design space where satisfactory performance is achieved.
Table: Analytical Techniques for Reaction Monitoring and Characterization
| Technique | Key Parameters | Information Obtained | Method Details |
|---|---|---|---|
| HPLC-UV/ELSD | C18 column, 30°C, gradient elution (5-95% ACN in H₂O), 1.0 mL/min | Conversion, purity, byproduct profile | UV detection at 254 nm, ELSD for non-UV active compounds |
| Chiral HPLC/SFC | Chiralpak AD-H/OD-H columns, isocratic hexane/IPA | Enantiomeric excess, chiral purity | Method tailored to specific compound class |
| NMR Spectroscopy | ¹H NMR (500 MHz), ¹³C NMR (125 MHz), COSY, HSQC | Structural confirmation, complexation studies | In situ monitoring possible with specialized equipment |
| Mass Spectrometry | LC-MS with ESI/APCI ionization | Molecular weight confirmation, intermediate detection | High-res for exact mass determination |
| X-ray Crystallography | Single crystal diffraction | Solid-state structure, binding modes | For well-defined catalyst complexes |
HPLC Method Details:
Chiral Method Development:
These analytical protocols provide comprehensive characterization of the reaction outcomes, enabling precise quantification of both reaction efficiency and stereoselectivity across the experimental design space.
The core of the optimization process involves fitting empirical models to the experimental data to identify optimal operating conditions. Following data collection from the experimental design, the response surface model is developed through these systematic steps:
Data Preprocessing:
Model Building:
The resulting fitted model takes the form of a second-order polynomial equation that predicts responses based on factor levels. For example, a simplified model for enantiomeric excess (EE) might be:
EE = 85.5 + 2.3×Ratio - 1.1×Temp + 0.7×Conc - 1.5×Ratio² - 0.9×Temp² - 0.4×Ratio×Temp
This model would indicate that the this compound/Mg(BHT)₂ ratio has both a linear effect and a quadratic effect on enantioselectivity, with an optimal ratio existing within the experimental range.
Once satisfactory models are developed for all critical responses, numerical optimization is performed to identify the optimal this compound/Mg(BHT)₂ ratio. The desirability function approach is particularly effective for multi-response optimization:
Desirability Function Setup:
For more complex optimization landscapes, second-order optimization methods such as the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm may be employed. As a quasi-Newton method, BFGS approximates the inverse Hessian matrix iteratively with low-rank updates, enabling efficient convergence without explicit computation of second derivatives [2]. The BFGS update rule can be represented as:
θ_{t+1} = θ_t + ε_{}ρ_t*
Where θ_t represents parameters at iteration t, ε_{*} is the optimal step size determined through line search, and ρ_t is the direction of descent computed using the approximated inverse Hessian [2].
Optimization Validation:
This comprehensive analytical approach ensures identification of a robust optimum that delivers consistent performance despite minor operational variations, a critical consideration for process transfer and scale-up.
The following Graphviz diagram illustrates the comprehensive workflow for this compound/Mg(BHT)₂ ratio optimization, integrating experimental, analytical, and computational components:
This diagram details the specific workflow for implementing Response Surface Methodology in the context of ratio optimization:
These visualizations provide clear roadmaps for implementing the optimization protocols, highlighting both the sequential workflow and iterative refinement processes essential for successful catalytic system optimization. The diagrams emphasize the integrated nature of experimental and computational approaches, illustrating how data-driven insights inform subsequent experimental phases in a cyclic refinement process.
The optimization of this compound/Mg(BHT)₂ ratio using the described Response Surface Methodology represents a systematic approach to catalytic system development that efficiently balances experimental effort with information gain. Through implementation of these protocols, researchers can expect to achieve significantly improved process understanding and identify ratio optima that deliver enhanced performance across multiple critical quality attributes. The quadratic models developed during this process not only pinpoint optimal conditions but also provide valuable insights into the underlying response behavior, including interaction effects between ratio and other process parameters.
For successful implementation, we recommend the following guidelines:
Protocol Adaptation:
Troubleshooting:
The methodologies described herein provide a robust framework for catalytic system optimization that balances scientific rigor with practical implementability. By adopting these structured approaches, research teams can accelerate development timelines while enhancing process understanding—a critical combination in competitive pharmaceutical development environments. Future directions may include integration of machine learning approaches for enhanced pattern recognition and the development of kinetic models to complement empirical correlations, further strengthening the predictive capabilities in catalytic system design.
FAQ: How can I improve the low yield of my reaction?
Low reaction yield can stem from various factors. The table below outlines common issues and general troubleshooting strategies.
| Problem Area | Specific Issue | Potential Solution |
|---|---|---|
| Reaction Parameters | Sub-optimal temperature | Screen temperatures; high temp may volatilize reagents [1]. |
| Insufficient reaction time | Extend time; monitor reaction progress (e.g., TLC). | |
| Incorrect stoichiometry | Ensure reagents in stoichiometric ratio; use slight excess of less expensive reagent [1]. | |
| Catalysis & Base | Ineffective base or catalyst | Screen different bases (e.g., Triethylamine, Pyridine, N-Methylimidazole) [1]. |
| Insufficient base quantity | Increase base equivalents to neutralize byproducts (e.g., HCl) [1]. | |
| Solvent System | Poor solubility of reagents/intermediates | Change solvent to dissolve reagents and byproducts, preventing clogging [1]. |
| Solvent polarity mismatch | Screen solvents (Toluene, CHCl₃, MeCN) to find optimal one [1]. | |
| Work-up & Purification | Product loss during purification | Optimize purification (e.g., recrystallization from THF/hexane mixture) [2]. |
| Co-precipitation of byproducts | Implement reprecipitation or washing steps to remove impurities [3]. |
Experimental Protocol: A Systematic Approach to Yield Optimization
Here is a general workflow for diagnosing and resolving low yield, adaptable for "Triphen diol" synthesis.
While specific data for "this compound" is unavailable, the table below shows how different conditions dramatically impacted the yield of a structurally related compound, tris(2,4-di-tert-butylphenyl) phosphite [1]. This illustrates the importance of systematic optimization.
Table: Optimization of Reaction Conditions in Batch Process for a Model Phosphite Compound [1]
| Entry | Base (Equiv.) | Reaction Temp. (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | TEA (3.0) | 40 + 50 | Toluene | 55 |
| 2 | Pyridine (3.0) | 40 + 50 | Toluene | 52 |
| 7 | TEA (3.15) | 40 + 50 | Toluene | 60 |
| 8 | TEA (3.3) | 40 + 50 | Toluene | 74 |
| 16 | TEA (3.3) | 40 + 70 | Toluene | 82 |
| 17 | TEA (3.3) | 40 + 80 | Toluene | 75 |
This data highlights that a 0.15 equivalent increase in base and a 20°C temperature increase boosted yield from 74% to 82%, but further temperature increase caused yield to drop, likely due to reagent volatilization [1].
For significant scaling-up, consider transitioning from batch to continuous flow synthesis [1].
Q1: What are the expected properties of pure triphenylmethanol? Pure triphenylmethanol is a white crystalline solid. Its melting point is typically between 160-163°C [1]. It has low solubility in water but dissolves readily in organic solvents like ethanol, ether, benzene, and chloroform [1].
Q2: I observe color changes during my Grignard synthesis of triphenylmethanol. Is this a problem? Not necessarily. Color changes (e.g., dark purple, crimson red, bright pink) during the reaction of a Grignard reagent with benzophenone are frequently observed and are often attributed to the formation of colored intermediates or side products, such as the benzophenone dianion or trityl carbocation [2]. The final product should be a white or off-white solid after proper workup and crystallization [2] [1].
Q3: Why is my final yield of triphenylmethanol low? Low yields can stem from several factors:
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low or No Crystal Formation | Low supersaturation; Incorrect solvent choice; Excessive oiling | Increase antisolvent ratio; Optimize solvent/antisolvent pair (e.g., DMF/Water [4]); Scratch flask with glass rod |
| Poor Crystal Habit (Needles vs. Prisms) | Solvent-dependent crystal growth; Uncontrolled supersaturation | Change solvent system (e.g., DMF-H₂O can yield long needles, while DMSO-H₂O forms sheets [4]); Control antisolvent addition rate [4] |
| Colored or Impure Crystals | Presence of colored side products (e.g., trityl cation); Inadequate purification | Perform hot filtration before crystallization; Use activated carbon decolorization; Recrystallize from a fresh solvent system |
| Solid Form/Solvate Issues | Crystallization from different solvents can create various solvates (e.g., with DMSO or DMF [4]) | Consistent solvent use; Characterize crystals with PXRD/TGA to confirm desired form [4]; Implement antisolvent crystallization for control [4] |
| General Low Yield | Harsh acidic workup [3]; Side reactions during synthesis [3]; Losses during transfer/filtration | Use milder workup (aq. NH₄Cl) [3]; Ensure anhydrous Grignard reaction conditions; Optimize crystallization protocol |
For researchers requiring precise control over the solid form and crystal habit of triphenylmethanol, recent research points to the effectiveness of microfluidic antisolvent crystallization [4]. This technique offers superior control over mixing and supersaturation.
Objective: To selectively prepare specific solid forms (pure DMSO solvate or pure β-form) and crystal habits (hexagonal sheets vs. long needles) of triphenylmethanol [4].
Materials and Methods:
Workflow: The following diagram illustrates the microfluidic antisolvent crystallization process.
Key Control Parameters [4]:
Expected Outcomes Based on Parameters:
| Solvent System | Antisolvent Flow Rate (Q) | Initial Concentration (C₀) | Expected Solid Form | Expected Crystal Habit |
|---|---|---|---|---|
| DMSO-H₂O | 0.05 - 0.07 mL/min | ~4.27 mg/mL | Pure DMSO Solvate (2Ph₃COH·DMSO) | Hexagonal sheet-like or bulk crystals [4] |
| DMSO-H₂O | 0.09 - 0.11 mL/min | ~4.27 mg/mL | Pure β-Form (Ph₃COH) | Not Specified [4] |
| DMF-H₂O | Varied | ~12.52 mg/mL | Form β | Transition between long needle-like and short hexagonal prisms [4] |
Successful crystallization of triphenylmethanol depends on careful attention to synthesis, workup, and crystallization conditions.
Recrystallization is a primary technique for purifying solid compounds. The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool slowly, enabling pure crystals to form while impurities remain in the solution [1].
The workflow below outlines the general recrystallization procedure that you can adapt for Triphen diol.
Figure 1: General workflow for purification by recrystallization.
Here is a detailed methodology for the recrystallization process [1]:
Selecting a Solvent
Dissolving the Sample
Hot Filtration (for insoluble impurities)
Cooling the Solution
Isolating and Drying the Crystals
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystal formation | Solution is supersaturated; no nucleation point. | Scratch flask with glass rod; add a seed crystal [1]. |
| Oil formation | Compound solubility changes too rapidly; compound melts. | Use a different solvent; ensure solvent BP < compound MP; re-dissolve and cool more slowly [1]. |
| Low recovery | Solubility in cold solvent is too high. | Reduce solvent volume; use a solvent with lower solubility at low temps [1]. |
| Poor purity | Crystals formed too fast; impurities trapped. | Slow cooling; perform a hot filtration; rinse with cold solvent [2] [1]. |
| Crystals too small | Solution cooled too quickly. | Allow for slower, undisturbed cooling [1]. |
Q1: Why is slow crystal growth crucial for high purity? Slow cooling allows molecules to arrange into a well-ordered crystal lattice, selectively incorporating the desired compound and excluding impurities. Rapid cooling can trap impurities within the crystal framework or on the surface, leading to an impure product [2].
Q2: My compound is pure by TLC, but the melting point is broad. Why? A broad melting point indicates that the compound, while chemically pure, may still contain solvent or have a disordered crystal structure (amorphous solid). Re-crystallization from a different solvent system or more thorough drying (e.g., in a vacuum oven) can often improve the crystal quality and sharpness of the melting point.
Q3: Are there alternatives to recrystallization for purifying solids? Yes, other common techniques include:
The table below summarizes common strategies for tailoring the polymer dispersity index (PDI or Đ), which describes the breadth of the molecular weight distribution [1].
| Method | Brief Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Polymer Blending | Physically mixing pre-synthesized polymers with different molecular weights [1]. | Straightforward, requires no specialized reaction design [1]. | Complex and time-consuming purification before mixing [1]. |
| Temporal Regulation of Initiation | Initiators are introduced into the reaction at a controlled rate [1]. | Allows for precise control over the PDI [1]. | Not applicable to heterogeneous structures (e.g., polymer brushes) [1]. |
| Altering Catalyst Concentration | Varying the concentration of the catalyst to influence the growth of polymer chains [1]. | Offers excellent controllability over PDI [1]. | Can lead to reduced initiator efficiency and lower monomer conversions [1]. |
| Adding Chain Transfer/ Terminating Agents | Introducing reagents that can reversibly or irreversibly cap growing polymer chains [1]. | Can solve problems encountered by other methods and is highly effective [1]. | Risk of irreversible chain termination, halting polymerization [1]. |
This method uses light to dynamically control the polymerization process and broaden the molecular weight distribution. The following workflow and detailed protocol are based on a study using methyl acrylate but can serve as a template for other systems [1].
Q1: Why would I want a polymer with a high dispersity? While low-Đ polymers are prized for their uniformity, high-Đ polymers can offer unique performance advantages, such as enhanced processing performance and greater flowability at high shear rates, which can be beneficial for specific material applications [1].
Q2: My polymerization shows low conversion and initiator efficiency. What could be the cause? If you are using the "Altering Catalyst Concentration" method, a known drawback is that low catalyst concentrations can reduce initiator efficiency and lead to lower conversions. Consider switching to an alternative method like the photoresponsive technique or using chain transfer agents [1].
Q3: Can I use the photoresponsive method for polymer brushes or other surface-initiated polymerizations? The "Temporal Regulation of Initiation" method is generally not suitable for heterogeneous structures like polymer brushes. The photoresponsive RAFT method, however, is a solution-phase technique and may offer a viable alternative for such systems, though its applicability should be verified for your specific setup [1].
I hope this technical guide provides a solid foundation for your experiments. The photoresponsive method is particularly promising for precise and dynamic control.
For quick reference, the table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Selectivity | Non-optimal active sites; Unfavorable reaction pathway; Competing side reactions. [1] | Engineer ligand structures to fine-tune electronic properties and steric environment. [1] |
| Low Activity/High Overpotential | Poor electron transfer; Inefficient mass transport; Low density of active sites. [2] | Optimize nanostructure morphology (e.g., 2D to 1D shift); Introduce conductive supports (e.g., O-CNTs). [1] [2] |
| Poor Stability | Catalyst leaching; Sintering or agglomeration of active sites; Structural degradation over time. [2] | Employ pre-activation treatments; Use stable metal-organic complexes; Design structures that resist Oswald ripening. [3] |
| Low Yield/Conversion | Suboptimal reaction conditions; Inefficient reagent mixing; Deactivation of catalytic sites. | Systematically optimize parameters (temp, time, concentration) using statistical design (DoE). [4] |
| Inconsistent Results | Impurities in reagents; Inaccurate control of stoichiometric ratios; Improper mixing. | Pre-dry solvents and reagents; accurately characterize reactant properties (e.g., OH-number); ensure precise stoichiometry. [5] [6] |
Q1: What are the most critical parameters to optimize for a catalyst system?
Q2: How can I improve the selectivity of my catalyst?
Q3: What analytical techniques are best for characterizing catalyst performance?
This protocol, inspired by modern polymer and catalyst studies, provides a framework for optimizing catalyst synthesis. [4]
1. Define Factors and Levels:
2. Design the Experiment:
3. Synthesis Procedure:
4. Characterization & Testing:
The following workflow diagram visualizes this iterative optimization process.
Since information on "this compound" is unavailable, I suggest these steps to move your research forward:
Here are answers to common experimental questions about isolating the Z-isomer of Toremifene from its E-isomer mixture [1] [2].
Q: What is a robust method for isolating the Z-isomer of Toremifene?
Q: Why is geometric isomeric purity critical for Toremifene?
Q: What are the optimal temperature conditions for crystallization?
Q: Can purification be done after forming a pharmaceutical salt?
The following table summarizes the key conditions for the two-step crystallization method [1].
| Experimental Step | Solvent | Key Operational Conditions | Purpose & Outcome |
|---|---|---|---|
| First Crystallization | Methanol (≥ 80 w-%) | Dissolve by heating/reflux; crystallize by cooling to -15°C to 0°C; hold for 1-5 hours. | Initial enrichment of the Z-isomer (Toremifene). |
| Second Crystallization | Acetone, Methyl Ethyl Ketone, or Ethyl Acetone (≥ 80 w-%) | Dissolve by heating/reflux; crystallize by cooling to -20°C to 0°C; hold for 1-5 hours. | Final purification to obtain high-purity Toremifene base. |
The diagram below illustrates the complete isolation and purification workflow.
The following table summarizes standard techniques for enhancing the solubility of poorly soluble compounds, which are applicable across pharmaceutical and chemical research.
| Technique Category | Specific Methods | Key Principle | Considerations |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension) [1] | Increases surface area to volume ratio for greater solvent interaction [1] | Does not change equilibrium solubility; may impart physical stress [1] |
| Crystal Engineering (Polymorphs, Amorphous Forms, Cocrystallization) [1] | Alters crystal lattice energy and packing to improve dissolution [1] | Different polymorphs can have vastly different solubilities and stability | |
| Solid Dispersions [1] | Dispersion of drug in inert carrier matrix to improve wettability and dissolution | Choice of carrier (e.g., polymer) is critical for stability and performance | |
| Chemical Modifications | Salt Formation [1] | Modifies pH and forms a soluble ionic compound to enhance solubility in aqueous media [1] | Requires ionizable functional groups; depends on pKa |
| Complexation (e.g., Cyclodextrins) [1] | Formation of inclusion complexes that mask the hydrophobic parts of the molecule [1] | Stability constant of the complex is a key parameter | |
| Miscellaneous Methods | Use of Surfactants [1] | Reduces interfacial tension and increases wetting through micelle formation [1] | Critical micelle concentration is important; potential for toxicity |
| Co-solvency [1] | Uses water-miscible solvents to change the solubility parameter of the bulk solvent [1] | Can affect pharmacokinetics and drug stability; must be pharmaceutically acceptable |
When dealing with a new compound like "Triphen diol," a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting solubility.
Since direct information on "this compound" is unavailable, you can take the following steps to find the necessary data:
Here are answers to common challenges when working with diol compounds:
Why is my recovery rate for the target diol compound low? Low recovery can stem from several issues. The compound may be incompletely extracted from your initial sample matrix if the solvent polarity is not optimal. The diol could also be degrading during the process due to exposure to light, oxygen, heat, or metal ion catalysts. Furthermore, losses during cleanup on solid-phase extraction (SPE) or dispersive-SPE (dSPE) can occur if the sorbent is too aggressive or elution is incomplete [1].
I observe retention time drift in my HPLC analysis of diols. What should I check? Retention time drift indicates an unstable chromatographic system. The most common causes are [2] [3]:
My diol compound is unstable on silica gel. What are my options? If you confirm via 2D-TLC that your diol decomposes on silica, consider these alternatives [4]:
Low recovery rates can derail an experiment. The table below summarizes common causes and solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Insufficient Extraction | Solvent polarity mismatch with target analyte or complex sample matrix (e.g., high fat content) [1]. | Adjust solvent polarity (e.g., try ethanol, acetonitrile); increase sample-to-solvent ratio; use sonication, water bath heating, or multiple extractions [1]. |
| Analyte Degradation | Target diol is unstable to light, oxygen, heat, or metal ions [1]. | Perform procedures under light protection; add antioxidants; use nitrogen gas for evaporation; chelate metal ions with EDTA [1]. |
| Cleanup Loss | Target analyte is adsorbed onto cleanup sorbents (dSPE/SPE) or elution is incomplete [1]. | Reduce amount of dSPE sorbent and contact time; ensure SPE column is properly activated; increase elution solvent volume [1]. |
| Calculation Errors | Matrix effects in mass spectrometry cause inaccurate quantification [1]. | Use matrix-matched calibration curves, standard addition method, or isotope-labeled internal standards [1]. |
Selecting the right solvent is critical for efficient extraction. Research on extracting limonene-1,2-diol from a biotransformation medium provides excellent, specific data for solvent selection [5].
| Solvent | Polarity | Recovery of Limonene-1,2-diol | Notes |
|---|---|---|---|
| Ethyl Acetate | Medium | ~90% | Effective for diols; used in sequential extraction with hexane to remove non-polar impurities [5]. |
| Chloroform | Medium | ~80% | Good recovery, but consider toxicity [5]. |
| Dichloromethane | Medium | ~80% | Good recovery, but consider toxicity [5]. |
| n-Butanol | High | ~50% | Higher polarity leads to lower recovery for medium-polarity diols [5]. |
| Hexane | Low | <10% | Useful for removing non-polar contaminants (e.g., unreacted limonene), not for diol extraction [5]. |
The study found that a sequential extraction using hexane first (to remove non-polar impurities) followed by ethyl acetate successfully recovered the diol with high purity, making a final column chromatography purification step potentially unnecessary [5].
This protocol is adapted from a published method for purifying limonene-1,2-diol, which can be adapted for similar diol compounds [5].
If your diol has poor solubility in the initial mobile phase, dry loading can improve separation.
The following diagram illustrates the logical workflow for purifying a diol compound, from initial extraction to final analysis, incorporating key troubleshooting decision points.
I hope this technical support center provides a solid foundation for your work with diol compounds.
The decomposition of sensitive compounds on silica often relates to surface interactions. The table below summarizes the key factors and potential mitigation strategies.
| Factor | Description | Potential Mitigation Strategy |
|---|---|---|
| Surface Acidity | Silica surfaces contain acidic silanol (Si-OH) groups that can catalyze decomposition reactions [1]. | Deactivate acidic sites by end-capping with reagents like chlorotrimethylsilane or hexamethyldisilazane [1]. |
| Interactions with Surface Sites | Active sites on silica (e.g., Lewis acids) can strongly interact with functional groups, leading to unwanted chemical changes [1]. | Use highly purified, acid-washed silica for chromatography to minimize active metal impurities. |
| Moisture | Water on the silica surface can participate in or catalyze hydrolysis reactions. | Ensure the silica and solvents are completely anhydrous. Pre-dry silica at elevated temperature (e.g., 120-150°C) under vacuum. |
| Temperature | Elevated temperatures generally increase the rate of decomposition reactions. | Perform all operations, including solvent evaporation and storage, at the lowest possible temperature. |
The following diagram outlines a systematic workflow to identify the cause of decomposition and validate your solution.
Based on the clues from Step 1, select one or more strategies from the table above. For a initial test, silica end-capping is a highly targeted approach if surface acidity is suspected.
Protocol: End-Capping Silica for a Chromatography Column
Repeat your process with the modified silica. Compare the purity and recovery of your this compound before and after contact with the silica using your analytical methods (TLC, HPLC). If decomposition persists, return to Step 2 with a new hypothesis (e.g., investigating the role of solvent or oxygen).
Q1: My this compound is unstable even on analytical TLC plates. What can I do?
Q2: Are there alternative solid supports I can use instead of silica?
Q3: Besides silica, what other factors should I check in my lab technique?
I hope this structured guide helps you diagnose and resolve the stability issue with your compound. The key is a systematic process of characterization and targeted intervention.
Triphenylamine-Based Materials in Photocatalysis and Sensing
| Material Name | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Zr-TCA MOF | Photocatalytic H₂O₂ Generation | High performance attributed to 2D structure and exposed active sites [1] | - |
| Zr-NBC MOF | Photocatalytic H₂O₂ Generation | High performance attributed to 2D structure and exposed active sites [1] | - |
| TPAB-CF3 | Lysosome-Targeted Imaging & Photodynamic Therapy | Stokes Shift: 234 nm; Quantum Yield (Aggregated): 49.26% [2] | - |
| TPAB-diCF3 | Lysosome-Targeted Imaging & Photodynamic Therapy | Stokes Shift: 256 nm; I/I₀ Boost: 193-fold [2] | - |
| TPA Carboxylic Acids | Detection of Nitroaromatics (e.g., Picric Acid) | Effective fluorescence quenching; can be used in dip-strip sensors [3] | - |
Catalytic Systems for Diol Functionalization
| Catalyst System | Reaction Type | Key Feature / Selectivity | Reference |
|---|---|---|---|
| (S)-Ir-Id (In situ generated) | Site- & Diastereo-Selective C-Allylation of 1,3-diols | Complete catalyst-directed diastereocontrol [4] | - |
| BCF / Hydrosilane | Regioselective Deoxygenation of 1,2-diols | Preference for primary hydroxyl group reduction [5] | - |
| Organoboron Catalysts | Selective Functionalization of Diols | Mild conditions, high selectivity via Lewis acid activation [5] | - |
Here are detailed methods for key experiments cited in the tables.
Synthesis of Triphenylamine-based AIEgens (e.g., TPAB-CF3) [2] This protocol describes the synthesis of compounds with aggregation-induced emission (AIE) properties.
In-situ Generation of Iridium Catalyst (S)-Ir-Id for Diol C-Allylation [4] This method avoids the need for a pre-purified, single-component catalyst.
Regioselective Deoxygenation of 1,2-Diols using BCF/Hydrosilane [5] This protocol uses a strong Lewis acid to selectively reduce one hydroxyl group in a diol.
FAQ: My diol functionalization reaction has poor selectivity. What could be wrong? Poor selectivity often stems from an unsuitable catalyst system for your specific diol structure.
The following diagram illustrates this diagnostic logic for resolving poor selectivity.
FAQ: The fluorescence yield of my triphenylamine-based sensor (AIEgen) is low in aqueous solution. Is this normal? Yes, this is typical and often a desired feature for AIEgens. These compounds are designed to be weakly fluorescent in good solvents (like DMSO) and become highly emissive upon aggregation in poor solvents (like water) [2].
FAQ: What are the key considerations for designing a triphenylamine-based material for photocatalysis? The molecular and electronic structure is critical for efficient performance.
For researchers comparing the thermal stability of different compounds, the following integrated protocols, as utilized in recent studies, provide a robust framework.
Simultaneous Thermal Analysis (STA) coupled with Evolved Gas Analysis (EGA) is a powerful technique for characterizing thermal stability and decomposition pathways [1]. The workflow integrates multiple data streams for a comprehensive analysis, as shown below:
This methodology provides the following key data points, which are essential for an objective comparison [1]:
Oxidation Induction Time (OIT) is another critical test, especially for evaluating a material's resistance to thermo-oxidative degradation. Standard protocols involve heating a sample to a specified temperature (e.g., 200°C) under an inert atmosphere and then switching to an oxygen or air atmosphere to measure the time until the onset of exothermic oxidation [2].
When compiling comparative data, the following parameters, derived from the experimental protocols above, form the basis of a structured comparison guide.
Table 1: Key Metrics for Thermal Stability Comparison
| Metric | Description | Experimental Method |
|---|---|---|
| Onset Degradation Temperature (Tₒₙₛₑₜ) | Temperature at which significant mass loss begins. | TGA |
| Temperature at Maximum Degradation Rate (Tₘₐₓ) | Peak temperature of the derivative mass loss curve. | DTG |
| Melting Point (Tₘ) / Glass Transition (T𝑔) | Thermal transitions indicating stability under processing or storage. | DSC |
| Oxidation Induction Time (OIT) | Measures resistance to oxidative decomposition at a set temperature. | DSC (Iso-thermal) |
| Activation Energy (Eₐ) of Degradation | Kinetic parameter calculated from mass loss data at multiple heating rates. | TGA (e.g., Flynn-Wall-Ozawa method) |
| Identification of Volatiles | Chemical nature of gases released during decomposition (e.g., NH₃, CO₂, H₂O). | TG/FTIR/QMS |
To locate the specific information on "Triphen diol," you may find it helpful to:
The table below summarizes the key parameters and methodologies commonly used in scientific literature to assess the reusability and stability of catalysts [1].
| Evaluation Parameter | Description & Purpose | Common Experimental Methods |
|---|---|---|
| Catalytic Activity Over Cycles | Tracks the key performance metric (e.g., yield, conversion) across multiple reaction cycles to determine lifespan. | Running the standard reaction repeatedly with catalyst recycled from the previous run [2] [3] [4]. |
| Catalyst Recovery & Mass Loss | Measures physical recovery and mass balance; significant loss indicates poor stability or handling issues. | Separation (filtration/centrifugation), washing, drying, and weighing after each cycle [4]. |
| Structural Stability | Determines if the catalyst's chemical composition and physical structure remain intact after use. | XRD, FT-IR, ICP-AES/OES [2] [3]. |
| Textural Properties | Evaluates changes in surface area and porosity, which can affect active site accessibility. | BET surface area and porosity analysis [3]. |
| Acidic Properties | For acid catalysts, monitors the stability of active acid sites, which are crucial for activity. | NH3-TPD, acid-base titration, pyridine-adsorbed FT-IR [3] [1]. |
A typical reusability experiment follows a cyclical process, as illustrated in the workflow below.
For example, in a study on a decatungstate photocatalyst, the solid catalyst was recovered after each reaction cycle by centrifugation at 5000 rpm for 5 minutes, washed thoroughly with hexane, and dried in an oven at 120°C for 24 hours before being reused [4]. Similar methods are used for heterogeneous acid catalysts in biodiesel production, where the catalyst is filtered, washed, and dried between cycles [2] [3].
To find the specific information you need on "Triphen diol," I suggest the following steps:
The table below summarizes key experimental techniques used for analyzing polymerization kinetics, drawing from studies on related diol-initiated systems and general polymer chemistry [1] [2].
| Technique | Key Measured Parameters | Application Example | Experimental Outline |
|---|
| Differential Scanning Calorimetry (DSC) [1] | Reaction heat (ΔH), Activation Energy (Eₐ), characteristic temps. (Tᵢ, Tₚ, T_f) | Non-isothermal curing kinetics of MDI-based polyurethane with diol chain extenders [1]. | 1. Sample Prep: Mix monomer & initiator (e.g., diol/Mg(BHT)₂) [2]. 2. Run: Heat at constant rates (e.g., 5, 10, 15, 20 °C/min) under inert gas [1]. 3. Analysis: Apply kinetic models (e.g., Kissinger, Ozawa) to DSC data to determine Eₐ [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Monomer conversion, Polymerization Degree (Pₙ) | Ring-opening polymerization (ROP) of ε-caprolactone initiated by Mg(BHT)₂/cyclopentane-diol systems [2]. | 1. Reaction Monitoring: Track monomer & polymer signals in real-time or aliquot analysis. 2. Conversion/Degree: Calculate Pₙ by comparing integrated peak areas of monomer and polymer chains [2]. | | Size Exclusion Chromatography (SEC) [2] | Molecular weight (Mₙ, Mw), Polydispersity Index (Đ) | Characterizing poly(ε-caprolactone) from ROP [2]. | 1. Sample Prep: Terminate reaction, dilute polymer in eluent (e.g., THF). 2. Analysis: Inject, separate by hydrodynamic volume, calibrate with narrow Mw standards. |
While specific data for "Triphen diol" is unavailable, the table below illustrates how to structure quantitative data from a related cyclopentane-diol initiator study [2].
| Initiator System | Diol/Mg Ratio | Theo. Pₙ | NMR Pₙ | SEC Pₙ | Polydispersity (Đ) |
|---|---|---|---|---|---|
| (I) / Mg(BHT)₂ [2] | 1:1 | 100 | 100 | 98 | 1.21 |
| (I) / Mg(BHT)₂ [2] | 1:2 | 50 | 65 | 62 | 1.45 |
| (II) / Mg(BHT)₂ [2] | 1:1 | 100 | 100 | 95 | 1.19 |
| (II) / Mg(BHT)₂ [2] | 1:2 | 50 | 70 | 67 | 1.51 |
Key Observations from Data:
The following diagram outlines a generalized workflow for conducting a polymerization kinetics analysis, incorporating the techniques discussed.
To build a more comprehensive guide, I suggest you: